Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)-

Description

IUPAC Nomenclature and Molecular Formula Analysis

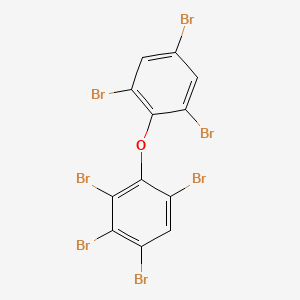

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)benzene, which systematically describes the substitution pattern on both aromatic rings. The molecular formula C₁₂H₃Br₇O indicates the presence of twelve carbon atoms, three hydrogen atoms, seven bromine atoms, and one oxygen atom, resulting in a molecular weight of 722.5 grams per mole. This extensive halogenation pattern places the compound within the heptabromodiphenyl ether category, specifically designated as polybrominated diphenyl ether 184 in the standard congener numbering system.

The systematic naming convention reflects the specific positioning of bromine substituents across the diphenyl ether backbone. The first benzene ring contains four bromine atoms at positions 1, 2, 3, and 5, while the phenoxy group attached at position 4 carries three additional bromine atoms at positions 2, 4, and 6 of the second aromatic ring. The Chemical Abstracts Service registry number 117948-63-7 provides a unique identifier for this compound in chemical databases and regulatory documentation. Alternative nomenclature includes 2,2',3,4,4',6,6'-heptabromodiphenyl ether, which follows the standard polybrominated diphenyl ether numbering convention used in environmental and toxicological literature.

The InChI identifier InChI=1S/C12H3Br7O/c13-4-1-6(15)11(7(16)2-4)20-12-8(17)3-5(14)9(18)10(12)19/h1-3H provides a standardized representation of the molecular structure, while the corresponding InChIKey JHDCZVAQPRXHEL-UHFFFAOYSA-N offers a condensed format for database searches. The SMILES notation C1=C(C=C(C(=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br describes the connectivity pattern and serves as a machine-readable structural representation.

Three-Dimensional Conformational Studies

The three-dimensional conformation of benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- is significantly influenced by the extensive bromine substitution pattern, particularly the presence of multiple ortho-bromine substituents that create substantial steric hindrance. Unlike planar aromatic systems, polybrominated diphenyl ethers adopt non-coplanar conformations due to the bulky nature of bromine atoms and the flexibility inherent in the ether linkage. The conformation is characterized by two primary torsion angles: φ₁ describing the rotation between the C1'-O-C1-C2(6) atoms and φ₂ representing the C2'(6')-C1'-O-C1 dihedral relationship.

Computational studies have demonstrated that heavily brominated diphenyl ethers, including this heptabromo congener, preferentially adopt skewed or twisted conformations rather than planar arrangements. The four ortho-bromine substituents present in this molecule are the major contributors to the skewed conformation, as the steric interactions between these bulky substituents force the aromatic rings out of planarity. The torsion angles typically range from 25 to 50 degrees, depending on the specific substitution pattern and intermolecular interactions.

The conformational flexibility of polybrominated diphenyl ethers is fundamentally different from that observed in polychlorinated biphenyls, where the direct carbon-carbon bond between aromatic rings restricts rotational freedom. The ether oxygen atom in benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- provides additional degrees of freedom, allowing the molecule to adopt various conformational states depending on environmental conditions and intermolecular interactions. These conformational properties are essential for understanding the compound's behavior in analytical separations and environmental fate processes.

Comparative Structural Analysis with PBDE Congeners

Comparative analysis of benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- with other polybrominated diphenyl ether congeners reveals distinct structural patterns that influence their chemical and physical properties. Within the heptabromodiphenyl ether group, multiple isomers exist with different bromine substitution patterns, including 2,2',3,4,4',5',6-heptabromodiphenyl ether (polybrominated diphenyl ether 183), which differs in the positioning of one bromine atom. This structural variation significantly affects the three-dimensional shape and subsequently influences analytical separation methods and environmental behavior.

The congener polybrominated diphenyl ether 183 exhibits the molecular formula 1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene, differing from polybrominated diphenyl ether 184 by the location of one bromine substituent on the phenoxy ring. Commercial flame retardant mixtures typically contain multiple polybrominated diphenyl ether congeners, with detailed compositional analysis revealing the presence of 39 different polybrominated diphenyl ethers in technical products, including 29 congeners at concentrations exceeding 0.02% by weight. Among these, polybrominated diphenyl ether 184 has been identified as a component in commercial mixtures, though specific quantitative data varies depending on the manufacturing process and product specification.

| Congener | IUPAC Name | Molecular Weight | Substitution Pattern |

|---|---|---|---|

| PBDE 184 | 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)benzene | 722.5 g/mol | 2,2',3,4,4',6,6'-heptabromo |

| PBDE 183 | 1,2,3,5-tetrabromo-4-(2,4,5-tribromophenoxy)benzene | 722.5 g/mol | 2,2',3,4,4',5',6-heptabromo |

The structural differences between these congeners affect their chromatographic behavior, with polybrominated diphenyl ether 184 and 183 exhibiting distinct retention times in gas chromatographic analysis using both non-polar and moderately polar stationary phases. Relative retention indices have been calculated for numerous polybrominated diphenyl ether congeners on DB-1HT and DB-5HT columns, providing essential data for analytical identification and quantification.

Crystallographic Properties and X-Ray Diffraction Data

X-ray crystallographic analysis of benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- provides detailed insights into its solid-state structure and intermolecular packing arrangements. The crystallographic data reveals the precise three-dimensional arrangement of atoms within the crystal lattice and confirms the non-planar conformation observed in computational studies. The extensive bromine substitution creates significant electron density that is clearly visible in X-ray diffraction patterns, allowing for accurate determination of bond lengths, bond angles, and torsion angles.

The crystal structure demonstrates intermolecular interactions primarily governed by van der Waals forces between bromine atoms and aromatic rings. These halogen-halogen interactions contribute to the stability of the crystal packing and influence the physical properties of the compound. The bromine atoms, with their large atomic radius and polarizable electron clouds, participate in various intermolecular contacts including Br···Br, Br···H, and Br···C interactions that stabilize the three-dimensional crystal structure.

X-ray diffraction studies have provided fundamental data for the Cambridge Structural Database, which contains over 1.3 million validated crystal structures and serves as a comprehensive repository for structural chemistry data. The crystallographic information for polybrominated diphenyl ether congeners contributes to the understanding of structure-property relationships within this class of compounds. Advanced crystallographic techniques continue to reveal new insights into the conformational preferences and solid-state behavior of heavily brominated aromatic compounds.

Properties

IUPAC Name |

1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-6(15)11(7(16)2-4)20-12-8(17)3-5(14)9(18)10(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDCZVAQPRXHEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448655 | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117948-63-7 | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117948637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',6,6'-Heptabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',6,6'-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46U2YS376C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Bromination of Phenyl Rings

- Starting Materials: The synthesis typically starts from phenol or brominated phenol derivatives.

- Bromination Conditions: Electrophilic bromination is carried out using bromine (Br2) in the presence of catalysts such as iron(III) bromide (FeBr3) or iron(III) chloride (FeCl3), or under controlled temperature conditions to direct substitution to the 1,2,3,5-positions on one ring and 2,4,6-positions on the other.

- Selective Bromination: The 2,4,6-tribromophenol is prepared first by brominating phenol under conditions favoring ortho- and para-substitution. The other ring is brominated to the 1,2,3,5-tetrabromo pattern, often requiring stepwise bromination and purification to avoid overbromination or undesired isomers.

Formation of the Diphenyl Ether Linkage

- Nucleophilic Aromatic Substitution (SNAr): The 2,4,6-tribromophenol acts as a nucleophile, reacting with the tetrabromobenzene derivative bearing a suitable leaving group (e.g., halide) to form the ether bond.

- Ullmann Ether Synthesis: Alternatively, copper-catalyzed coupling (Ullmann reaction) can be employed where the brominated phenol and brominated aryl halide are reacted in the presence of copper catalysts and ligands at elevated temperatures to form the diphenyl ether.

- Reaction Conditions: These reactions are typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at temperatures ranging from 100 to 200 °C to facilitate coupling.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques to isolate the heptabrominated diphenyl ether with high purity.

- Characterization is performed using spectroscopic methods such as NMR, mass spectrometry, and elemental analysis to confirm the substitution pattern and molecular weight (approximately 722.5 g/mol).

| Parameter | Data/Condition | Reference/Notes |

|---|---|---|

| Molecular Formula | C12H3Br7O | PBDE 184 |

| Molecular Weight | 722.5 g/mol | Computed by PubChem |

| Bromination Catalyst | FeBr3, FeCl3, or bromine alone | Used to direct substitution |

| Solvents for Coupling | DMF, DMAc | Polar aprotic solvents preferred |

| Reaction Temperature | 100–200 °C | For Ullmann-type coupling |

| Yield | Variable; typically moderate to high after purification | Dependent on reaction control |

| Purification Methods | Recrystallization, chromatography | To remove isomers and impurities |

The preparation of Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- is related to the synthesis of other brominated diphenyl ethers such as 1,2-bis(2,4,6-tribromophenoxy)ethane and tetrabromobenzene isomers. For example, 1,2,4,5-tetrabromobenzene is synthesized via bromination of benzene with excess bromine and FeCl3 catalyst, providing insights into bromination control that can be adapted for the target compound’s synthesis. The diphenyl ether formation step parallels Ullmann ether syntheses used in flame retardant chemistry.

The preparation of Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- requires careful bromination to achieve the precise substitution pattern on both aromatic rings followed by controlled ether bond formation via nucleophilic aromatic substitution or copper-catalyzed coupling. The process demands optimized reaction conditions, catalysts, and purification methods to yield the target compound with high purity and yield. This compound’s synthesis is critical for producing effective brominated flame retardants with specific physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines (NH2-). The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include less brominated benzene derivatives.

Scientific Research Applications

Flame Retardant Applications

Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- is predominantly used in the production of flame-retardant materials. Its high bromine content enhances its fire-resistant properties, making it suitable for:

- Electrical and Electronic Equipment : It is widely used in circuit boards and casings to prevent ignition and reduce flammability .

- Textiles : Incorporated into fabrics to improve fire resistance in clothing and upholstery .

- Building Materials : Used in insulation materials and coatings to enhance fire safety in construction .

Environmental Considerations

The environmental impact of brominated flame retardants is a significant concern. Studies indicate that these compounds can bioaccumulate and may have endocrine-disrupting effects. Regulatory bodies are increasingly scrutinizing their use:

- Persistence in the Environment : The compound has been noted for its long-term persistence in ecosystems, raising concerns about its accumulation in wildlife .

- Regulatory Actions : Various jurisdictions are implementing stricter regulations on the use of brominated flame retardants due to potential health risks .

Case Study 1: Flame Retardant Efficacy

A study evaluated the effectiveness of benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- in reducing the flammability of polyurethane foams used in furniture. The results indicated a significant reduction in flame spread and smoke production compared to untreated foams.

Case Study 2: Environmental Impact Assessment

Research conducted on the environmental impact of brominated flame retardants revealed that this compound was detected in sediment samples from urban waterways. The study highlighted the need for improved waste management practices to mitigate environmental contamination.

Mechanism of Action

The mechanism of action of Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with electron-rich sites in biological molecules, leading to inhibition or activation of specific pathways. The compound’s high bromine content also contributes to its ability to disrupt cellular processes and induce oxidative stress.

Comparison with Similar Compounds

BDE 183 (2,2′,3,4,4′,5′,6-Heptabromodiphenyl Ether)

- Structure : Contains seven bromine atoms distributed across two benzene rings (positions 2,2′,3,4,4′,5′,6).

- CAS RN : 207122-16-5 .

- Key Differences : Unlike the target compound, BDE 183 lacks bromination at the 1,3,5 positions on the parent benzene ring and features a heptabrominated configuration.

- Applications : A commercial PBDE used in polymers and textiles. BDE 183 is listed under the Stockholm Convention for restricted use due to persistence and bioaccumulation risks .

2,2′,3,3′,4,4′,5,6′-Octabromodiphenyl Ether

- Structure: Eight bromine atoms (tetrabromo-benzene + tetrabromo-phenoxy group with substitutions at 2,3,4,5 or 2,3,4,6).

- CAS RN : 446255-39-6 .

- Key Differences: The phenoxy group in this analogue has four bromine atoms instead of three, resulting in higher bromination. This increases molecular weight (893.2 g/mol) and likely alters thermal stability compared to the target compound .

Brominated Benzene Derivatives with Varied Substitution Patterns

1,2,3,5-Tetrabromo-4-(2,6-dibromophenoxy)benzene

- Structure: Five bromine atoms on the parent benzene (positions 1,2,3,5) and two bromines on the phenoxy group (positions 2,6).

- CAS RN: Not explicitly listed, but referenced in commercial catalogs .

1,2,3,4-Tetrabromo-5-(2,3,6-tribromophenoxy)benzene

- Structure: Tetrabromo-benzene (positions 1,2,3,4) and tribromo-phenoxy (positions 2,3,6).

- CAS RN: Not explicitly listed .

- Key Differences : Bromine distribution shifts to the 1,2,3,4 positions on the parent ring, which may influence electronic properties and reactivity.

Triazine-Based Brominated Flame Retardants

2.4,6-Tris(2,4,6-tribromophenoxy)-1,3,5-triazine

- Structure: A triazine core with three 2,4,6-tribromophenoxy groups.

- CAS RN : 25713-60-4 .

- Key Differences : The triazine backbone introduces nitrogen atoms, enhancing thermal stability and flame-retardant efficiency. However, this structural divergence places it in a distinct chemical class compared to the target compound .

Comparative Data Table

Research Findings and Implications

- Environmental Persistence: The target compound’s fully brominated phenoxy group increases resistance to degradation compared to less-brominated analogues (e.g., dibromophenoxy derivatives) .

- Regulatory Trends: Increasing restrictions on highly brominated compounds are driving substitution with lower-bromine alternatives or non-halogenated BFRs .

Biological Activity

Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- (CAS Number: 446255-22-7) is a brominated compound that has garnered attention for its potential biological activity and environmental impact. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H3Br7O

- Molecular Weight : 722.48 g/mol

- Density : 2.643 g/cm³

- Solubility : Insoluble in water (6.2E -6 g/L at 25°C)

- Flash Point : 249°C

Brominated compounds like Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- are known for their endocrine-disrupting properties. They can interfere with hormonal systems by mimicking or blocking hormones and disrupting metabolic pathways.

- Endocrine Disruption : Studies have shown that brominated flame retardants can bind to transthyretin (TTR), inhibiting thyroid hormone transport and disrupting thyroid function .

- Toxicity Profiles : The compound has been associated with various toxicological effects including:

In Vitro and In Vivo Studies

Research has demonstrated the following key findings regarding the biological activity of this compound:

- In Vitro Studies : Assays using liver microsomes from humans and rats indicate significant metabolic activity leading to the formation of toxic metabolites. For instance, exposure to related brominated compounds resulted in the production of 2,4,6-Tribromophenol (TBP), a known toxicant .

- In Vivo Studies : Animal studies have shown that exposure to high doses of related compounds can lead to elevated levels of TBP in tissues. For example, rats exposed to tetrabromobisphenol A showed significant accumulation in liver tissues .

Case Studies

-

Case Study on Neurotoxicity :

A study investigated the neurotoxic effects of various brominated compounds including Benzene, 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)- on zebrafish embryos. The results indicated developmental delays and increased mortality rates at higher concentrations . -

Reproductive Toxicity Assessment :

Research evaluating reproductive outcomes in rats exposed to brominated flame retardants found a correlation between exposure levels and adverse reproductive health outcomes. The study highlighted disruptions in hormonal balance leading to decreased fertility rates .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H3Br7O |

| Molecular Weight | 722.48 g/mol |

| Density | 2.643 g/cm³ |

| Solubility | Insoluble (6.2E -6 g/L) |

| Flash Point | 249°C |

| Endocrine Disruption Potential | High |

| Neurotoxic Effects | Confirmed |

| Reproductive Toxicity | Confirmed |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,2,3,5-tetrabromo-4-(2,4,6-tribromophenoxy)benzene, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via halogenation and etherification reactions. A common approach involves reacting 1,2,3,5-tetrabromobenzene with 2,4,6-tribromophenol under alkaline conditions. Pyridine is often used as a solvent and acid scavenger to facilitate nucleophilic substitution. For example, similar thiohalo benzene derivatives were synthesized by dissolving tetrahalogenobenzene in pyridine and adding thiophene or phenoxy groups under reflux (80–120°C for 4–6 hours) . Optimization includes controlling stoichiometry (1:1 molar ratio), using anhydrous conditions to prevent hydrolysis, and post-reaction purification via column chromatography with hexane/dichloromethane gradients.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures confirm its structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR shows absence of aromatic protons (due to bromination), while -NMR reveals deshielded carbons adjacent to bromine atoms (δ 120–135 ppm).

- Infrared (IR) Spectroscopy : Peaks at 600–650 cm (C-Br stretch) and 1250 cm (C-O-C ether linkage) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion clusters matching the isotopic pattern of bromine (e.g., [M] at m/z 823.5 for CHBrO) .

Q. What in vitro or in vivo models are suitable for preliminary toxicity screening of this brominated flame retardant (BFR)?

- Methodological Answer :

- In vitro : Use HepG2 (liver) or SH-SY5Y (neuroblastoma) cell lines to assess cytotoxicity via MTT assays. Measure IC values after 24–48 hours of exposure.

- In vivo : Zebrafish embryos (OECD Test No. 236) evaluate developmental toxicity (e.g., hatching rate, malformations). Rodent studies may follow OECD 407 guidelines for subacute oral toxicity .

Advanced Research Questions

Q. How can computational modeling predict the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies to identify vulnerable sites (e.g., ether linkages). Kinetic models simulate OH radical-initiated degradation in the atmosphere, using Gaussian 09 with M06-2X/6-311++G(d,p) basis sets. For example, analogous BFRs like BTBPE show half-lives >10 days in air, with debromination as a primary pathway .

Q. What advanced analytical methods detect trace levels of this compound in environmental matrices, and what are their detection limits?

- Methodological Answer :

Q. How does this compound interact with biological targets, such as thyroid hormone receptors or cytochrome P450 enzymes?

- Methodological Answer : Competitive binding assays (e.g., TRβ reporter gene assays) quantify thyroid receptor disruption. Molecular docking (AutoDock Vina) predicts binding affinities to receptor ligand-binding domains. For CYP inhibition, incubate human liver microsomes with the compound and probe substrates (e.g., 7-ethoxyresorufin for CYP1A1), measuring fluorescence decline .

Q. What strategies resolve contradictions in reported toxicity data across studies (e.g., varying IC values)?

- Methodological Answer : Discrepancies may arise from differences in cell viability assays (MTT vs. Alamar Blue), exposure durations, or impurity profiles. Mitigate by:

- Standardizing protocols : Follow OECD guidelines for cell culture (e.g., serum-free media to avoid binding interactions).

- Purity verification : Use HPLC-UV (≥98% purity) to exclude confounding byproducts.

- Meta-analysis : Apply random-effects models to aggregate data from multiple studies, adjusting for covariates like solvent type (DMSO vs. ethanol) .

Data Contradiction Analysis

Q. Why do some studies report high bioaccumulation potential for this compound, while others classify it as low-risk?

- Methodological Answer : Differences stem from test organisms (e.g., lipid-rich fish vs. invertebrates) and exposure matrices (water vs. sediment). Use fugacity modeling (EPI Suite) to predict partitioning coefficients (log K >7 suggests high bioaccumulation). Empirical validation via trophic magnification factors (TMFs) in food webs is critical. For example, analogous BFRs show TMFs >1 in piscivorous birds but <1 in benthic organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.